molecular formula C20H24N2O5S B2986614 3,4-dimethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 887861-82-7

3,4-dimethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No. B2986614
CAS RN: 887861-82-7
M. Wt: 404.48
InChI Key: XZGBZNZXIPYBJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could potentially involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-18-11-10-15(13-19(18)27-2)20(23)21-14-16-7-6-12-22(16)28(24,25)17-8-4-3-5-9-17/h3-5,8-11,13,16H,6-7,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGBZNZXIPYBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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